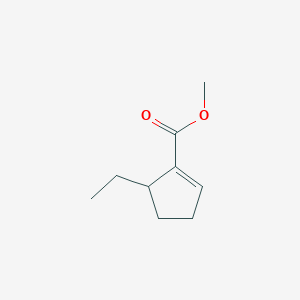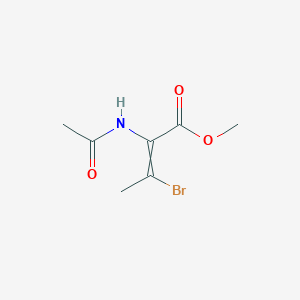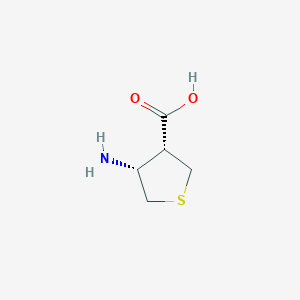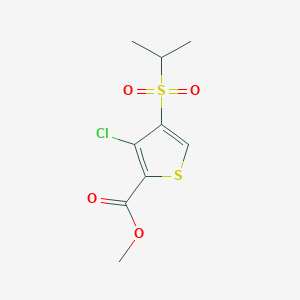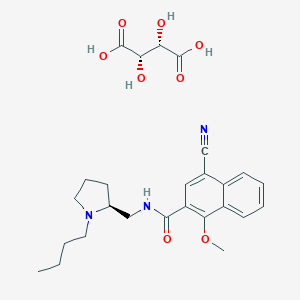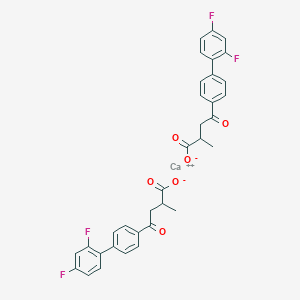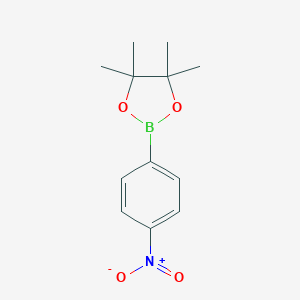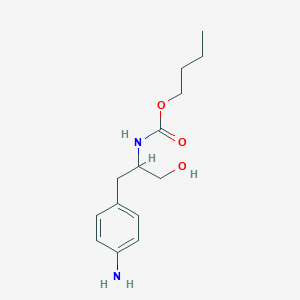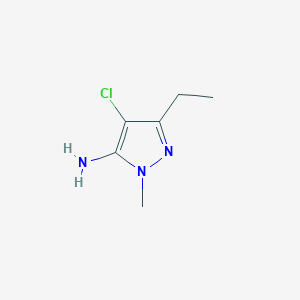![molecular formula C19H16N4 B069394 4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine CAS No. 160522-98-5](/img/structure/B69394.png)
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine, commonly known as DIPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPI has a unique chemical structure that makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of DIPI is not fully understood, however, it is believed to interact with specific enzymes and proteins, leading to various biochemical and physiological effects. DIPI has been shown to inhibit the activity of glycogen synthase kinase-3β by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the phosphorylation of tau protein, which is associated with Alzheimer's disease. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Efectos Bioquímicos Y Fisiológicos
DIPI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPI can inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and insulin signaling. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIPI in lab experiments is its unique chemical structure, which makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. DIPI has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, making it a valuable tool for drug discovery and development. However, one of the limitations of using DIPI in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DIPI. One area of research is the development of new synthetic methods for DIPI, which can improve its yield and purity. Another area of research is the exploration of its potential as an anti-cancer agent, particularly in combination with other drugs. In addition, further studies on its mechanism of action and its potential as a fluorescent probe in bioimaging studies can provide valuable insights into its applications in various fields of research.
Métodos De Síntesis
DIPI can be synthesized through a multi-step reaction process involving the condensation of 2-phenylpyrimidine-4,6-diamine and 4-(2-bromoethyl)phenyl imidazole. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of DIPI.
Aplicaciones Científicas De Investigación
DIPI has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DIPI has been shown to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β, which is associated with several diseases including Alzheimer's disease and diabetes. In addition, DIPI has also been shown to have potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
Propiedades
Número CAS |
160522-98-5 |
|---|---|
Nombre del producto |
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
Fórmula molecular |
C19H16N4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
InChI |
InChI=1S/C19H16N4/c1-2-4-15(5-3-1)19-20-11-10-17(23-19)14-6-8-16(9-7-14)18-21-12-13-22-18/h1-11H,12-13H2,(H,21,22) |
Clave InChI |
ZLTFXDQUFZSTKV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Otros números CAS |
160522-98-5 |
Sinónimos |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenyl-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



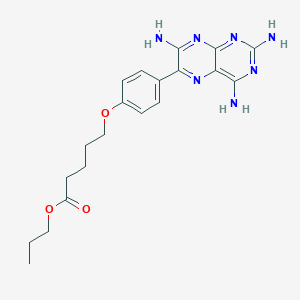
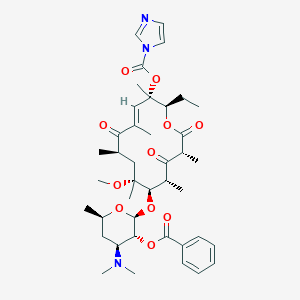
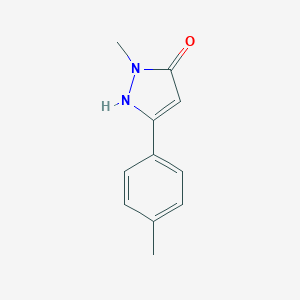

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
